molecular formula C9H5NO5 B1397775 7-Nitrobenzofuran-2-carboxylic acid CAS No. 90483-98-0

7-Nitrobenzofuran-2-carboxylic acid

Cat. No.: B1397775
CAS No.: 90483-98-0
M. Wt: 207.14 g/mol
InChI Key: ILIVDVZLSDYKJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitrobenzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family, characterized by a fused benzene and furan ring structure This compound is notable for its nitro group (-NO2) attached to the benzene ring and a carboxylic acid group (-COOH) on the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitrobenzofuran-2-carboxylic acid typically involves the nitration of benzofuran-2-carboxylic acid. The reaction conditions include the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents, with careful control of temperature to avoid over-nitration.

Industrial Production Methods: In an industrial setting, the compound can be synthesized through a continuous flow process, which allows for better control of reaction parameters and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 7-Nitrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

  • Substitution: Halogenation using bromine (Br2) or iodine (I2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of this compound derivatives with higher oxidation states.

  • Reduction: Production of 7-amino-benzofuran-2-carboxylic acid.

  • Substitution: Introduction of halogen atoms at specific positions on the benzene ring.

Scientific Research Applications

7-Nitrobenzofuran-2-carboxylic acid has found applications in various scientific research areas:

  • Chemistry: Used as a precursor for the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-Nitrobenzofuran-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, potentially interfering with cellular processes and signaling pathways.

Comparison with Similar Compounds

7-Nitrobenzofuran-2-carboxylic acid is compared with other similar compounds, such as 6-nitrobenzofuran-2-carboxylic acid and 7-nitrobenzofuran-3-carboxylic acid. These compounds share structural similarities but differ in the position of the nitro group, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

7-nitro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO5/c11-9(12)7-4-5-2-1-3-6(10(13)14)8(5)15-7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIVDVZLSDYKJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3.0 g (17.9 mmol) of 2-hydroxy-5-nitrobenzaldehyde, 0.66 g (1.80 mmol) of tetra-N-butylammonium iodide and 9.92 g (71.81 mmol) of potassium carbonate are mixed, 4.09 g (37.7 mmol) of methyl chloroacetate are added and the mixture is heated at 130° C. for 4 h. 35 ml of THF and, with ice cooling, 6.04 g (107.71 mmol) of potassium hydroxide are added. Following the addition of 50 ml of water, the mixture is stirred at RT for 20 h. Using concentrated hydrochloric acid, the pH is adjusted to 0. The mixture is extracted with ethyl acetate. The organic phase is washed with water and dried over sodium sulfate. After the addition of silica gel, the mixture is concentrated and chromatographed on silica gel (mobile phase gradient: toluene to toluene/methanol/glacial acetic acid 35:5:1). Concentration of the product fractions and drying under reduced pressure gives 2.00 g (54% of theory) of the title compound.
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
tetra-N-butylammonium iodide
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
9.92 g
Type
reactant
Reaction Step One
Quantity
4.09 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
6.04 g
Type
reactant
Reaction Step Five
Name
Quantity
35 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a suspension of methyl 7-nitrobenzofuran-2-carboxylate (4.12 g, 18.6 mmol) in ethanol (100 mL) was added potassium hydroxide (2.08 g, 37.1 mmol). The mixture was heated at reflux for 1 hour, cooled to room temperature and evaporated. The residue was diluted with water, acidified by concentrated hydrochloric acid (12 N). The suspension was stirred for another 30 minutes, and then filtrated. The precipitate was collected, washed with water and dried to afford the product 7-nitrobenzofuran-2-carboxylic acid (3.54 g, yield 92%). 1H NMR (400 MHz, CDCl3) δ ppm 8.28-8.30 (dd, 1H, J=0.8 Hz, 8.0 Hz), 8.06-8.08 (dd, 1H, J=0.8 Hz, 7.6 Hz), 7.641-7.642 (d, 1H, J=0.4 Hz), 7.47-7.51 (m, 2H).
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Nitrobenzofuran-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Nitrobenzofuran-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
7-Nitrobenzofuran-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
7-Nitrobenzofuran-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
7-Nitrobenzofuran-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
7-Nitrobenzofuran-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.